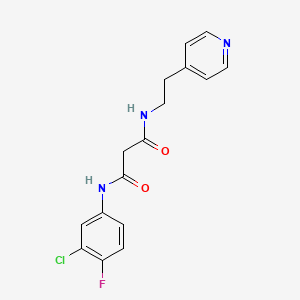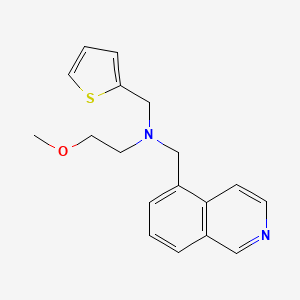![molecular formula C16H18N6O B4070878 (6-Methylpyrazolo[1,5-a]pyrimidin-3-yl)-[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B4070878.png)
(6-Methylpyrazolo[1,5-a]pyrimidin-3-yl)-[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]methanone
Overview
Description
(6-Methylpyrazolo[1,5-a]pyrimidin-3-yl)-[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity, and a pyrrolidine moiety, which enhances its chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylpyrazolo[1,5-a]pyrimidin-3-yl)-[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions involving appropriate precursors. The pyrrolidine moiety is then introduced via nucleophilic substitution reactions. The final step often involves the coupling of the pyrazolo[1,5-a]pyrimidine and pyrrolidine fragments under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
(6-Methylpyrazolo[1,5-a]pyrimidin-3-yl)-[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the pyrazolo[1,5-a]pyrimidine or pyrrolidine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(6-Methylpyrazolo[1,5-a]pyrimidin-3-yl)-[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (6-Methylpyrazolo[1,5-a]pyrimidin-3-yl)-[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the core structure and exhibit similar biological activities.
Pyrrolidine-containing compounds: These compounds have similar chemical reactivity and stability.
Uniqueness
What sets (6-Methylpyrazolo[1,5-a]pyrimidin-3-yl)-[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]methanone apart is its unique combination of the pyrazolo[1,5-a]pyrimidine core and pyrrolidine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications and the potential for novel therapeutic uses.
Properties
IUPAC Name |
(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)-[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-12-8-17-15-14(9-19-22(15)10-12)16(23)21-7-2-4-13(21)11-20-6-3-5-18-20/h3,5-6,8-10,13H,2,4,7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCLPKUYQQXWGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C=N2)C(=O)N3CCCC3CN4C=CC=N4)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4070803.png)
![ethyl 1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4070805.png)

![N-(oxolan-2-ylmethyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide](/img/structure/B4070819.png)

![2-({[(2-bromobenzyl)sulfanyl]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4070835.png)
![methyl 4-[4-(allyloxy)-3,5-dichlorophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4070842.png)
![6-{[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4070846.png)
![N-[1-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]piperidin-4-yl]methanesulfonamide](/img/structure/B4070851.png)
![2-METHYL-3-(MORPHOLINOCARBONYL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-5(1H)-QUINOLINONE](/img/structure/B4070859.png)
![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4070874.png)
![N-benzyl-N-(2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4070876.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2-ethyl-phenyl)-benzenesulfonamide](/img/structure/B4070884.png)
![1-[4-[2-(4-Ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B4070887.png)
